5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole
Description
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with bromine at position 5 and methyl groups at positions 2 and 4. This scaffold is part of a broader class of imidazo[2,1-b]thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities . The bromine atom and methyl groups in this compound likely influence its electronic properties, lipophilicity, and steric interactions, which are critical for modulating biological activity and pharmacokinetic behavior.
Properties
IUPAC Name |
5-bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c1-4-3-10-6(8)5(2)9-7(10)11-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQLWPRRIBZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole typically involves the bromination of 2,6-dimethylimidazo[2,1-b][1,3]thiazole. One common method includes the treatment of the precursor compound with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole and its derivatives have been reported to exhibit promising anticancer properties. In a study evaluating imidazo[2,1-b][1,3]thiazole derivatives, several compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. The results indicated that certain modifications in the structure enhanced selectivity and potency against cancer cells .
Antimicrobial Properties
The compound also shows notable antibacterial activity. Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives can inhibit the growth of various bacterial strains. For example, a series of synthesized compounds were evaluated for their antibacterial effects and showed varying degrees of activity against common pathogens .
Anti-inflammatory Effects
This compound has been linked to anti-inflammatory properties as well. In vivo studies demonstrated that certain derivatives exhibited better anti-inflammatory activity compared to standard drugs like diclofenac. Molecular docking studies suggested that these compounds interact effectively with cyclooxygenase enzymes (COX-1/COX-2), which are crucial targets for anti-inflammatory therapies .
Molecular Interactions
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. These studies help elucidate how structural modifications can enhance or diminish biological activity. For instance, substituents on the imidazole ring influence binding affinity and selectivity towards specific enzymes or receptors .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to optimize its pharmacological properties. Variations in substituents at different positions on the thiazole and imidazole rings have shown significant impacts on the compound's efficacy against various diseases .
Anticancer Evaluation
A detailed study investigated the anticancer potential of several imidazo[2,1-b][1,3]thiazole derivatives against breast cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity and induced apoptosis in cancer cells. The study emphasized the importance of optimizing structural features to improve therapeutic outcomes .
Anti-inflammatory Research
In another case study focused on anti-inflammatory applications, researchers synthesized a series of derivatives and assessed their effects in carrageenan-induced rat paw edema models. The results indicated that certain compounds not only reduced inflammation but also exhibited minimal ulcerogenic effects compared to traditional anti-inflammatory agents .
Data Table: Summary of Biological Activities
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against A549 and NIH/3T3 cell lines |
| Antibacterial | Inhibition | Active against various bacterial strains |
| Anti-inflammatory | COX inhibition | Better activity than diclofenac in animal models |
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activities. This interaction can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural uniqueness of 5-bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole lies in its substitution pattern. Key comparisons with related compounds are summarized below:
Key Observations :
- Higher molecular weight compounds like 10c and 10d () exhibit elevated melting points (>250°C), suggesting that bulky substituents enhance crystalline stability .
Anticancer Activity
- Imidazo[2,1-b]thiazole derivatives exhibit anticancer properties via inhibition of kinases (e.g., VEGFR, EGFR) and regulation of angiogenesis .
- Substituents at C5 (e.g., bromine) and C2/C6 (methyl groups) may enhance target selectivity. For instance, COX-2 inhibition in imidazo[2,1-b]thiazoles is highly dependent on C5 substituents, with bulky groups improving potency (IC₅₀ = 0.08 µM for a methylsulfonylphenyl analog) .
Antimicrobial Activity
- Imidazo[2,1-b]thiazoles bearing benzofuran moieties () show broad-spectrum antimicrobial activity. The methyl groups in this compound may enhance lipophilicity, improving membrane penetration against pathogens like S. aureus and E. coli .
Comparative Bioactivity Table
Pharmacokinetic and Toxicity Considerations
- Bromine at C5 could increase molecular weight and halogen-bonding interactions, influencing off-target effects or toxicity profiles .
Biological Activity
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₇H₇BrN₂S and a molecular weight of 231.12 g/mol. Its structure features a fused imidazo-thiazole ring system, which contributes to its stability and reactivity. The presence of bromine and methyl groups enhances its chemical properties, making it a valuable building block in medicinal chemistry.
Target Interactions
This compound interacts with various biological targets through multiple biochemical pathways. Thiazole derivatives are known to exhibit:
- Antimicrobial Activity : These compounds can inhibit bacterial growth by interfering with essential cellular processes.
- Anticancer Activity : They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Biochemical Pathways
The compound influences several biochemical pathways, including those involved in:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptosis : Activation of caspases leading to programmed cell death.
- Enzyme Inhibition : Interaction with enzymes such as topoisomerases and kinases.
Biological Applications
This compound has been evaluated for various biological activities:
Antimicrobial Activity
Numerous studies have demonstrated its effectiveness against a range of pathogens. For instance:
- In vitro studies showed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have been tested against strains like Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL for certain derivatives .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties:
- A study evaluated its effects on pancreatic cancer cells and found that it significantly reduced cell viability in gemcitabine-resistant strains .
- Other derivatives have shown promising results against glioblastoma and melanoma cell lines, with IC₅₀ values comparable to established chemotherapeutics .
Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of various thiazole derivatives, including this compound. The study reported that this compound exhibited superior activity against Klebsiella pneumoniae compared to other tested analogs. The structural modifications were correlated with increased potency against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.03 | Staphylococcus aureus |
| Another derivative | 0.05 | Escherichia coli |
Study 2: Anticancer Potential
In a study evaluating the antiproliferative effects on pancreatic cancer cells, this compound was found to induce apoptosis through caspase activation pathways. This research highlighted its potential as a lead compound for developing new anticancer agents .
Q & A
Q. What are the established synthetic routes for 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole, and what analytical techniques validate its structure?
- Methodological Answer : A common approach involves bromination of imidazothiadiazole precursors using N-bromosuccinimide (NBS) under controlled conditions . For example, the synthesis of imidazo[2,1-b][1,3]thiazole derivatives often starts with cyclization reactions of thiosemicarbazides with carboxylic acids, followed by halogenation . Structural validation typically employs:
- FT-IR spectroscopy to confirm functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹).
- 1H/13C NMR spectroscopy to assign methyl and bromine substituents (e.g., singlet for methyl groups at δ ~2.5 ppm).
- LC-MS for molecular weight confirmation and purity assessment .
Q. How can researchers optimize reaction yields for brominated imidazothiazole derivatives?
- Methodological Answer : Yield optimization often involves solvent selection (e.g., DMF or THF for polar intermediates) and catalyst screening (e.g., Lewis acids like ZnCl₂). For instance, bromination efficiency improves with NBS in anhydrous conditions at 0–25°C . Reaction monitoring via TLC or HPLC ensures intermediate stability, while recrystallization or column chromatography purifies the final product .
Advanced Research Questions
Q. What computational tools can predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as bromine substitution by amines or nucleophiles. For example, transition state analysis can identify energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms . Tools like Gaussian or ORCA simulate electron density maps to predict regioselectivity . Experimental validation via kinetic studies (e.g., varying temperature/pH) corroborates computational predictions .
Q. How do structural modifications (e.g., methyl vs. aryl substituents) influence the bioactivity of imidazothiazole derivatives?
- Methodological Answer : Structure-activity relationships (SAR) are assessed through systematic substitution:
- Methyl groups : Enhance lipophilicity, potentially improving membrane permeability (e.g., antimicrobial assays in E. coli and S. aureus show increased activity with hydrophobic substituents) .
- Bromine : Acts as a leaving group in nucleophilic reactions or stabilizes π-stacking in protein binding (e.g., antioxidant DPPH assays correlate bromine’s electron-withdrawing effects with radical scavenging) .
- Schiff base derivatives : Condensation with aromatic amines introduces planar conjugated systems, enhancing antimicrobial potency .
Q. How should researchers resolve contradictions in reported bioactivity data for imidazothiazole derivatives?
- Methodological Answer : Discrepancies often arise from experimental variables:
- Assay conditions : Standardize protocols (e.g., DPPH radical concentration, incubation time) to ensure reproducibility .
- Compound purity : Verify via HPLC (>95% purity) to exclude side-product interference.
- Cell line variability : Use multiple cell lines (e.g., HEK-293 vs. HeLa) to assess context-dependent effects. Meta-analyses of published IC₅₀ values identify trends obscured by outliers .
Q. What strategies enable efficient scale-up of imidazothiazole synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry improves scalability:
- Microreactors enhance heat/mass transfer for exothermic bromination steps .
- Process analytical technology (PAT) : In-line IR/NMR monitors intermediate formation, reducing batch failures.
- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol to meet safety regulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
